2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone
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Description
The compound is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), phenyl groups (aromatic rings), and sulfone group (a sulfur atom bonded to two oxygen atoms and two carbon atoms). The tert-butyl groups (a carbon atom bonded to three methyl groups) and methyl groups (a carbon atom bonded to three hydrogen atoms) are types of alkyl groups, which are often found in organic compounds .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through processes like acid-catalyzed alkylation, where an alkyl group is added to a molecule .Scientific Research Applications
Bioactive Properties and Environmental Interactions
Natural Sources and Bioactivities : Compounds structurally similar to "2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone" have been identified in a variety of organisms, exhibiting potent bioactivities. These include toxicity against various organisms, suggesting a role in natural defense mechanisms. The extensive occurrence of these compounds across different species highlights their ecological importance and potential for bioactive applications (Zhao et al., 2020).
Synthetic Phenolic Antioxidants : Synthetic analogs, showing antioxidant properties, are widely used across industries. However, their environmental persistence and potential for bioaccumulation raise concerns regarding their ecological and human health impacts. Research into their fate, exposure pathways, and toxicity is crucial for understanding and mitigating these effects (Liu & Mabury, 2020).
Photocatalysis and Environmental Detoxification : The compound and its related structures have been investigated for their role in photocatalytic processes, offering pathways for environmental detoxification. This includes the oxidation of sulfur compounds, highlighting the potential for treating industrial by-products and mitigating environmental pollutants (Cantau et al., 2007).
Synthetic and Medicinal Chemistry Applications
Antitumor and Antibacterial Agents : Sulfonamide derivatives, sharing functional groups with the compound of interest, have been extensively explored for their medicinal properties, including antibacterial and antitumor activities. These findings underscore the compound's relevance in drug development and therapeutic applications (Gulcin & Taslimi, 2018).
Synthesis of N-Heterocycles : The utility of tert-butanesulfinamide, a related sulfinamide, in asymmetric synthesis demonstrates the importance of such compounds in generating biologically active heterocycles. This underscores the broad utility of the compound class in synthetic organic chemistry (Philip et al., 2020).
properties
IUPAC Name |
2-(4-tert-butylphenoxy)-4,6-dimethyl-3-(4-methylphenyl)sulfonylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3S/c1-16-7-13-21(14-8-16)29(26,27)22-17(2)15-18(3)25-23(22)28-20-11-9-19(10-12-20)24(4,5)6/h7-15H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBBNQRZABUKLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)OC3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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